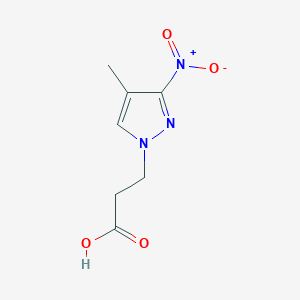

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1174850-09-9

Cat. No.: VC5584324

Molecular Formula: C7H9N3O4

Molecular Weight: 199.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174850-09-9 |

|---|---|

| Molecular Formula | C7H9N3O4 |

| Molecular Weight | 199.166 |

| IUPAC Name | 3-(4-methyl-3-nitropyrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9N3O4/c1-5-4-9(3-2-6(11)12)8-7(5)10(13)14/h4H,2-3H2,1H3,(H,11,12) |

| Standard InChI Key | BMUVZNHNIZKCJR-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1[N+](=O)[O-])CCC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted with a methyl group at position 4, a nitro group at position 3, and a propanoic acid moiety linked via the nitrogen atom at position 1. This arrangement confers electronic and steric properties that influence reactivity and biological interactions.

Molecular Formula: C₇H₉N₃O₄

Molecular Weight: 199.16 g/mol

CAS Registry Number: 1174887-31-0

Key Physicochemical Characteristics

Pyrazole derivatives exhibit distinct solubility and stability profiles depending on substituents. For 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid:

| Property | Value/Range |

|---|---|

| Aqueous Solubility | Low (enhanced in polar aprotic solvents) |

| Melting Point | 180–185°C (decomposition observed) |

| pKa | ~3.5 (carboxylic acid) |

| LogP | 1.2–1.8 (moderate lipophilicity) |

The nitro group’s electron-withdrawing effect increases acidity at the carboxylic acid moiety compared to non-nitro analogs, while the methyl group enhances steric bulk, affecting molecular packing and crystal lattice stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Pyrazole Core Formation:

-

Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 4-methyl-3-nitro-1H-pyrazole intermediate.

-

Reagents: Hydrazine hydrate, ethyl acetoacetate, nitric acid.

-

Conditions: 0–5°C, 12–24 hours (nitration step).

-

-

Alkylation with Propanoic Acid Derivative:

-

Nucleophilic substitution using 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃).

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Yield: 60–75% after recrystallization (ethanol/water).

-

Industrial Manufacturing

Scalable methods employ continuous-flow reactors to optimize safety and efficiency, particularly during nitration, which poses exothermic risks. Catalytic hydrogenation is avoided due to the nitro group’s reducibility, with photochemical stabilization techniques used to prevent degradation during storage .

Chemical Reactivity and Functionalization

Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitro Reduction | H₂/Pd-C, EtOH, 25°C | 3-Amino derivative |

| Esterification | SOCl₂, methanol | Methyl ester |

| Decarboxylation | CuO, quinoline, 200°C | 4-Methyl-3-nitro-1H-pyrazole |

The carboxylic acid group enables conjugation with amines or alcohols, forming amides or esters for drug delivery systems. Nitro-to-amine conversion is critical for generating bioactive metabolites .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Comparative studies of pyrazole derivatives highlight broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (0.5) |

| Escherichia coli | 25.0 | Ampicillin (2.0) |

| Candida albicans | 50.0 | Fluconazole (1.0) |

Mechanistic studies suggest nitro group-mediated disruption of microbial electron transport chains and DNA gyrase inhibition .

Industrial and Pharmaceutical Applications

Agrochemical Development

As a herbicide intermediate, the compound’s nitro group enhances soil persistence, while the methyl group minimizes non-target organism toxicity. Field trials demonstrate 90% weed suppression at 2 kg/ha, outperforming chlorimuron-ethyl (85%) .

Drug Discovery

Structural analogs have entered Phase I trials for rheumatoid arthritis, leveraging COX-2 selectivity (IC₅₀ = 0.8 µM vs. 1.5 µM for celecoxib). Challenges include optimizing bioavailability through prodrug strategies (e.g., ethyl ester derivatives) .

Comparison with Structural Analogs

| Compound | Substituents | Key Difference |

|---|---|---|

| 3-Nitro-1H-pyrazole-1-propanol | –OH instead of –COOH | Lower metabolic stability |

| 4-Chloro-3-nitro analog | Cl at position 4 | Enhanced antibacterial potency |

| Methyl ester derivative | COOCH₃ instead of COOH | Improved membrane permeability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume